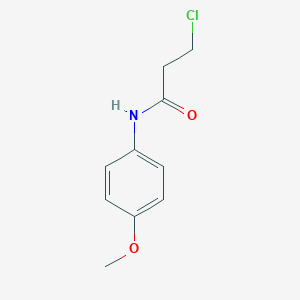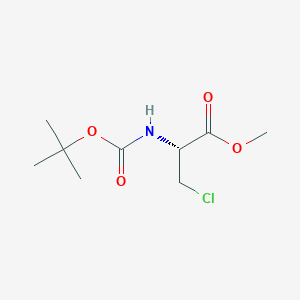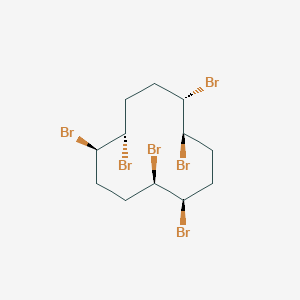
3-氯-n-(4-甲氧基苯基)丙酰胺
概述
描述
The compound 3-Chloro-N-(4-methoxyphenyl)propanamide belongs to a class of organic compounds known for their diverse chemical and physical properties. Research into similar compounds involves synthesis methods, molecular structure analysis, and exploration of chemical and physical properties to understand their potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-N-(4-methoxyphenyl)propanamide typically involves the reaction between specific phenylamines and acyl chlorides or other carboxylic acid derivatives. For example, the synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved through a reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen, showcasing a method that could be adapted for 3-Chloro-N-(4-methoxyphenyl)propanamide (Manolov et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic techniques, is crucial for characterizing compounds. For instance, the molecular structure and spectroscopic data of related compounds have been obtained using techniques like NMR, IR, UV, and X-ray crystallography, providing a comprehensive understanding of their molecular geometry, bond lengths, and angles (Durgun et al., 2016).
科学研究应用
环境雌激素和毒性
甲氧氯是一种具有促雌激素活性的氯化烃杀虫剂,已被研究其对生育和发育的影响,突出了对环境雌激素及其对人类健康和环境的潜在危害的担忧 (A. 卡明斯, 1997)。这项研究表明,具有结构相似性的化学物质可能需要调查其对环境和健康的影响。
抗抑郁治疗和生物标记
研究已经探索了特定代谢物的血浆水平与抗抑郁治疗反应之间的关联,表明影响神经递质系统的化合物可以为治疗机制和疗效提供有价值的见解 (R. 吉村等人, 2004)。这证明了化合物在精神病学研究和治疗中的相关性。
绿原酸及其药理作用
绿原酸(CGA)因其抗氧化、抗炎、退热和其他治疗作用而受到关注,表明具有抗氧化特性的化合物因其潜在的健康益处和治疗代谢紊乱的作用而受到极大关注 (M. 纳维德等人, 2018)。对 3-氯-n-(4-甲氧基苯基)丙酰胺等化合物的研究可以探索类似的生物活性。
抗癌和抗炎药
4'-香叶氧基阿魏酸,一种氧异戊烯化的阿魏酸衍生物,因其抗炎和抗肿瘤特性而受到关注,说明了人们对具有特定化学修饰的化合物的兴趣,以用于靶向治疗应用 (F. Epifano 等人, 2015)。这强调了研究具有氯和甲氧基的化合物作为抗癌和抗炎剂的潜力。
有机污染物的环境监测
对欧盟指南确定的水中有机污染物进行环境监测的研究,包括苯氧基除草剂,强调了研究化学化合物的环境影响和监管的重要性 (J. 索萨等人, 2018)。这突出了研究 3-氯-n-(4-甲氧基苯基)丙酰胺等化合物的环境行为和潜在风险的相关性。
作用机制
Target of Action
It is used in the synthetic preparation of antimicrobial agents , suggesting that it may interact with bacterial proteins or enzymes.
Mode of Action
The compound’s structure, which includes a chloropropionyl group and a 4-methoxyphenyl group, may allow it to interact with its targets through various types of chemical bonds .
Biochemical Pathways
Given its use in the synthesis of antimicrobial agents , it may interfere with bacterial metabolic pathways.
Result of Action
As a component in the synthesis of antimicrobial agents , it may contribute to the inhibition of bacterial growth or survival.
安全和危害
属性
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNQFDBJXKWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336299 | |
| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-n-(4-methoxyphenyl)propanamide | |
CAS RN |
19313-87-2 | |
| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Q & A
Q1: What is the significance of the C(=O)—N(H)—Car—Car torsion angle in the structure of 3-Chloro-N-(4-methoxyphenyl)propanamide?
A1: The abstract mentions that the C(=O)—N(H)—Car—Car torsion angle of -33.70 (18)° in 3-Chloro-N-(4-methoxyphenyl)propanamide "[1] https://www.semanticscholar.org/paper/36556170a7efd21e61b50e68ec61ce60fac1448f" indicates the absence of resonance spanning the amide and the aromatic ring. This information is crucial for understanding the compound's reactivity, potential interactions, and overall chemical behavior.
Q2: How does 3-Chloro-N-(4-methoxyphenyl)propanamide arrange itself in a solid state?
A2: The crystal structure analysis reveals that 3-Chloro-N-(4-methoxyphenyl)propanamide molecules are held together by classical N—H⋯O hydrogen bonds and C–H⋯O contacts. These interactions lead to the formation of chains that extend along the a-axis of the crystal lattice []. This understanding of the compound's solid-state arrangement can be valuable for exploring its potential applications in material science or drug design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)






